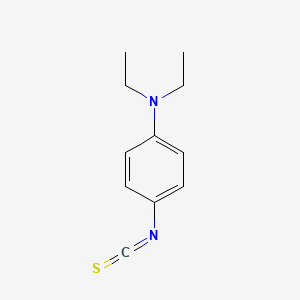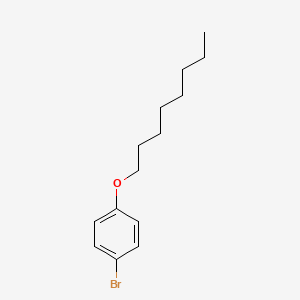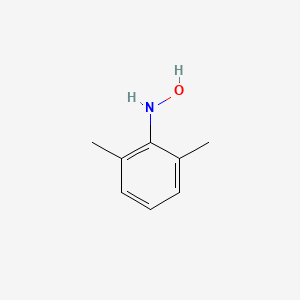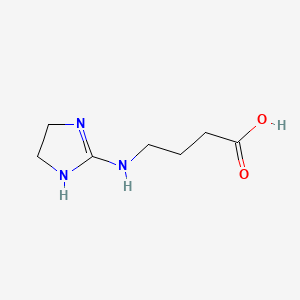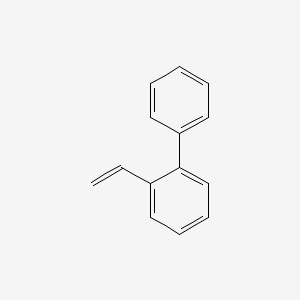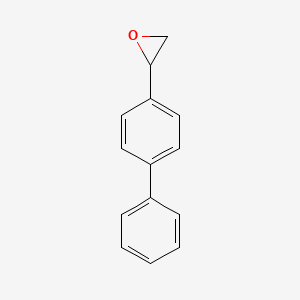
1,3-Dichloro-2,2-dimethoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is soluble in organic solvents such as ether and ketones. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,2-dimethoxypropane can be synthesized through the chlorination of acetone in the presence of methanol. The reaction involves passing chlorine gas through a mixture of acetone and methanol at a temperature range of 20-35°C. After the chlorination process, the reaction mixture is cooled to 0-5°C and subjected to suction filtration to obtain 1,3-dichloro-acetone dimethyl acetal with a yield of approximately 81.2% .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory method. the process is scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure efficient chlorination and product isolation .
化学反応の分析
Types of Reactions
1,3-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,3-dichloroacetone and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-dichloroacetone and methanol.
科学的研究の応用
1,3-Dichloro-2,2-dimethoxypropane is utilized in several scientific research applications, including:
Organic Synthesis: It serves as a versatile reagent for the synthesis of various organic compounds.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1,3-Dichloro-2,2-dimethoxypropane involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atoms in the compound are highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted products. Additionally, the compound can be hydrolyzed to form 1,3-dichloroacetone and methanol, which can further participate in other chemical reactions .
類似化合物との比較
Similar Compounds
2,2-Dimethoxypropane: An organic compound used as a dehydrating agent and intermediate in the synthesis of vitamins and carotenoids.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane: A halogenated hydrocarbon formed during the light-induced reaction of diazomethane with chloroform.
Uniqueness
1,3-Dichloro-2,2-dimethoxypropane is unique due to its dual functionality as both a chlorinated and methoxylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
1,3-dichloro-2,2-dimethoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLFWPTDCYHBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288946 |
Source


|
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-57-9 |
Source


|
| Record name | 6626-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



